N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide is a complex organic compound with the molecular formula C19H15NO2S and a molecular weight of 321.39 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide typically involves the condensation of 2-phenylacetylphenylamine with thiophene-2-carboxylic acid. The reaction is carried out under acidic or basic conditions, depending on the desired regioselectivity . Common reagents used in this synthesis include phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways are still under investigation, but its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both phenylacetyl and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15NO2S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-(2-phenylacetyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15NO2S/c21-17(13-14-7-2-1-3-8-14)15-9-4-5-10-16(15)20-19(22)18-11-6-12-23-18/h1-12H,13H2,(H,20,22) |
InChI Key |
MPAZEAQIZDJMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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